molecular formula C7H3FINS B6233575 4-fluoro-2-iodo-1-isothiocyanatobenzene CAS No. 1002355-86-3

4-fluoro-2-iodo-1-isothiocyanatobenzene

Cat. No.: B6233575
CAS No.: 1002355-86-3
M. Wt: 279.1
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Description

4-Fluoro-2-iodo-1-isothiocyanatobenzene is a chemical compound with the molecular formula C7H3FINS and a molecular weight of 279.07 g/mol . This compound is characterized by the presence of fluorine, iodine, and isothiocyanate functional groups attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-iodo-1-isothiocyanatobenzene typically involves the introduction of the isothiocyanate group to a pre-functionalized benzene ring. One common method involves the reaction of 4-fluoro-2-iodoaniline with thiophosgene (CSCl2) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-iodo-1-isothiocyanatobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly employed.

Major Products Formed

Scientific Research Applications

4-Fluoro-2-iodo-1-isothiocyanatobenzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-2-iodo-1-isothiocyanatobenzene involves its interaction with specific molecular targets. The isothiocyanate group is known to react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent bonds. This can result in the modification of protein function and activity, which is useful in various biochemical assays and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-iodo-1-isothiocyanatobenzene is unique due to the combination of fluorine, iodine, and isothiocyanate groups on the benzene ring. This unique combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research .

Properties

CAS No.

1002355-86-3

Molecular Formula

C7H3FINS

Molecular Weight

279.1

Purity

95

Origin of Product

United States

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